molecular formula C17H12N4O4 B8647825 4-Nitro-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide CAS No. 89560-50-9

4-Nitro-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide

Cat. No. B8647825
CAS RN: 89560-50-9
M. Wt: 336.30 g/mol
InChI Key: DUUAJSXRBJRVFF-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-[4-(4-Nitrobenzamido)phenyl]-2(1H)-pyrazinone (1.0 g) was added to a vigorously stirred suspension of palladium on charcoal (0.3 g, 5%) in ethanol (20 ml) followed by cyclohexene (20 ml). The reaction was heated under reflux for 24 hours, hot dimethylformamide was then added and the mixture was filtered. Evaporation of the filtrate gave a solid residue which was extracted with boiling glacial acetic acid, collected and dried to give the title compound (0.6 g, m.p. >300° C.; δ(DMSO-d6) 7.99 and 8.09 (2H, 2s, pyrazinone ring protons), 9.7 and 9.9 (2H, 2 broad s, =CH--NH--CO and --NH--CO).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:25]=[CH:24][C:7]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]3[N:18]=[CH:19][C:20](=[O:23])[NH:21][CH:22]=3)=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1)([O-])=O.C1CCCCC=1.CN(C)C=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:25]=[CH:24][C:7]([C:8]([NH:10][C:11]2[CH:12]=[CH:13][C:14]([C:17]3[N:18]=[CH:19][C:20](=[O:23])[NH:21][CH:22]=3)=[CH:15][CH:16]=2)=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=C(C=C2)C=2N=CC(NC2)=O)C=C1
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a solid residue which
EXTRACTION
Type
EXTRACTION
Details
was extracted with boiling glacial acetic acid
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)NC2=CC=C(C=C2)C=2N=CC(NC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.